molecular formula C18H17N5O2 B2409364 6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide CAS No. 2097884-00-7

6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide

Cat. No. B2409364
CAS RN: 2097884-00-7
M. Wt: 335.367
InChI Key: KLVLBGSQCPHIFH-UHFFFAOYSA-N
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Description

The compound “6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide” is a derivative of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidines are known for their wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar compounds involves a series of steps starting from commercially available 2-amino pyrimidine . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux leads to the generation of hydrazone derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by 1H, 13C NMR, Mass, and IR spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions . The reaction of 4,5-dihydroimidazo[4,5,1-jk]benzazepin-2,6,7[1H]-trione-6-oxime with H2 in the presence of a catalyst forms 6-amino-7-hydroxy-4,5,6,7-tetrahydroimidazo[4,5,1-jk]benzazepin-2[1H]-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using IR, 1H NMR, 13C NMR, and Mass spectral data .

Scientific Research Applications

    Antibacterial Activity

    • Researchers have investigated the antibacterial properties of this compound. Specifically, hydrazone derivatives derived from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide have shown promising results against both Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (e.g., S. aureus, S. pyogenes) bacteria .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine. The development of new classes of active antimicrobial drugs with lesser or no side effects is a major challenging task .

properties

IUPAC Name

6-oxo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17-9-14(19-11-20-17)18(25)22-13-6-2-1-5-12(13)15-10-23-8-4-3-7-16(23)21-15/h1-2,5-6,9-11H,3-4,7-8H2,(H,22,25)(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVLBGSQCPHIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC(=O)NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide

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